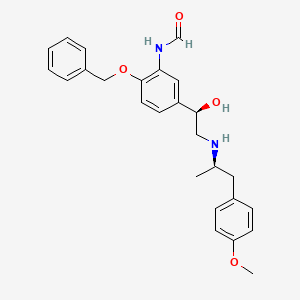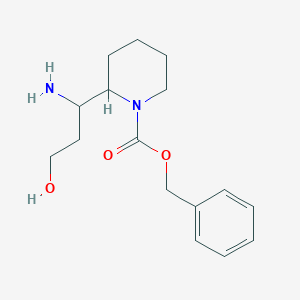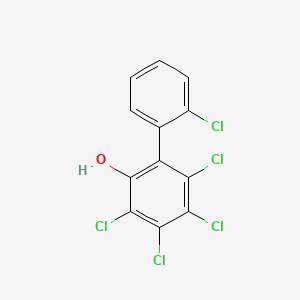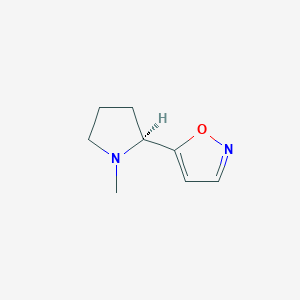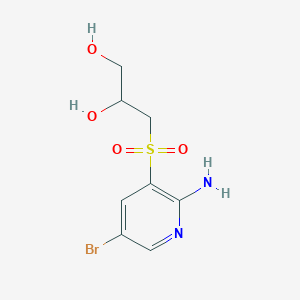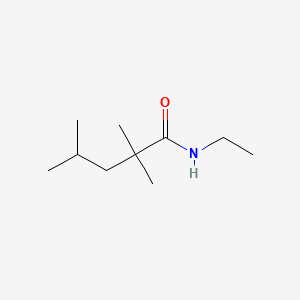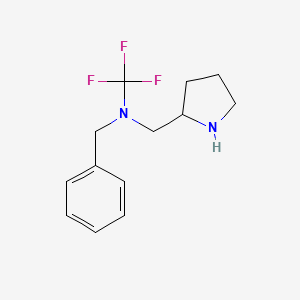
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and a pyrrolidin-2-ylmethyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with trifluoroacetaldehyde and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanone, while reduction could produce N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanol.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-1,1,1-trifluoromethanesulfonamide
- 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Uniqueness
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrolidin-2-ylmethyl group, which impart distinct chemical and physical properties. These properties differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H17F3N2 |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)18(10-12-7-4-8-17-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
InChI-Schlüssel |
ONCNUSUZLYYMGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CN(CC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



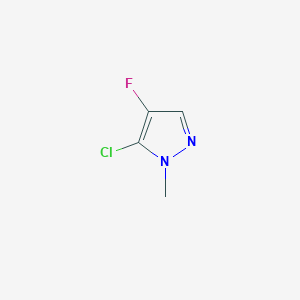
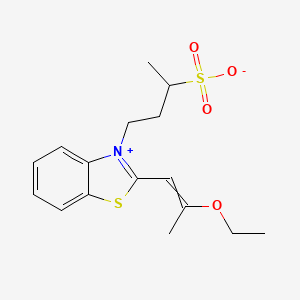
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
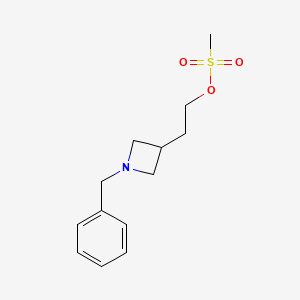
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
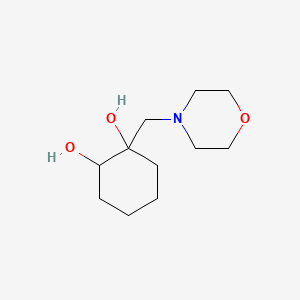
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
